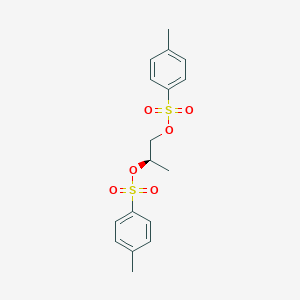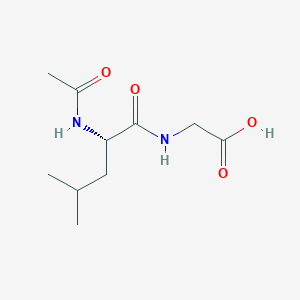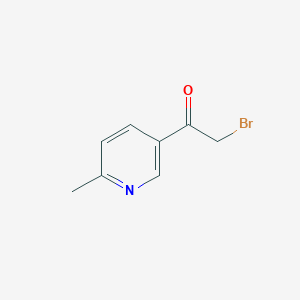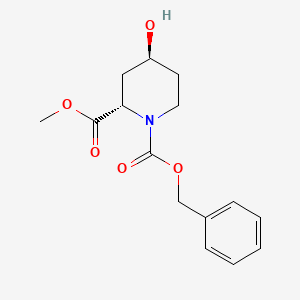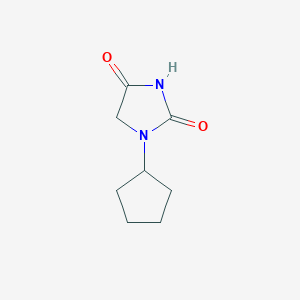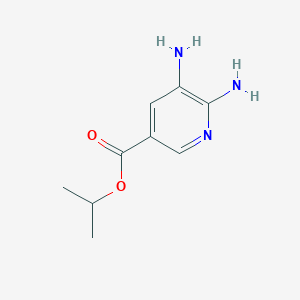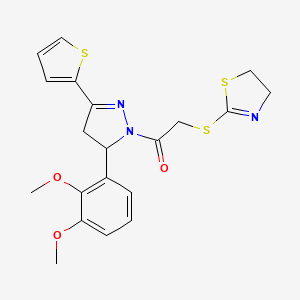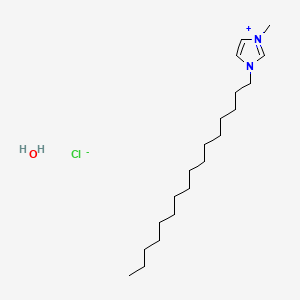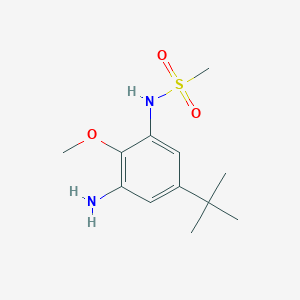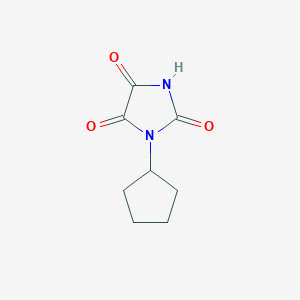
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a cyclic amine that contains a quinoline ring and an amino group attached to it. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral effects.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many inflammatory diseases. It also inhibits the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It also exhibits anti-microbial and anti-viral effects by inhibiting the growth of bacteria and viruses. Furthermore, it has been found to possess neuroprotective effects by reducing the production of reactive oxygen species, which are involved in the pathogenesis of many neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one in lab experiments include its wide range of biological activities, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water, which may limit its bioavailability, and its potential for off-target effects, which may limit its specificity.
Future Directions
There are many future directions for research on 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy. Furthermore, research could be conducted to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, research could be conducted to improve its solubility and specificity, which would increase its potential as a therapeutic agent. Finally, research could be conducted to investigate its potential as a lead compound for the development of new antibiotics and antiviral drugs.
Scientific Research Applications
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential as a therapeutic agent. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It also exhibits anti-tumor activity, making it a potential candidate for cancer therapy. Furthermore, it has been found to possess anti-microbial and anti-viral effects, which make it a promising candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
3-amino-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYJYCPYUXPNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CC(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)


